molecular formula C26H27NO2 B12454753 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

Cat. No.: B12454753
M. Wt: 385.5 g/mol
InChI Key: DVSUTGOTFRQZRE-UHFFFAOYSA-N
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Description

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol is a complex organic compound characterized by the presence of a benzyl group, a hydroxyethyl group, and a diphenylpentynol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol typically involves multiple steps, including the protection and deprotection of functional groups, as well as various coupling reactionsThe final step often involves the coupling of the diphenylpentynol moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process typically includes the use of advanced synthetic techniques and stringent quality control measures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives .

Scientific Research Applications

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a benzyl group, a hydroxyethyl group, and a diphenylpentynol moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

5-[benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C26H27NO2/c28-21-20-27(22-23-12-4-1-5-13-23)19-11-10-18-26(29,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,28-29H,18-22H2

InChI Key

DVSUTGOTFRQZRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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